FLT3 Kinase Inhibition and Cellular Activity of KRN383 vs. Absence of Data for Analogs
KRN383 inhibited the autophosphorylation of FLT3 bearing internal tandem duplications (ITDs) and the Asp835Tyr (D835Y) point mutation with IC50 values of ≤5.9 nM and 43 nM, respectively. It also inhibited the proliferation of ITD-positive cell lines with IC50 values of ≤2.9 nM [1]. This quantitative functional profile is absent for the closest structural analogs (e.g., the 2-chlorophenyl, 2-methoxyphenyl, and benzyl urea derivatives), for which no publicly available FLT3 inhibition data could be identified. This data gap prevents any informed substitution decision.
| Evidence Dimension | FLT3 kinase inhibition (IC50) and cellular proliferation inhibition (IC50) |
|---|---|
| Target Compound Data | FLT3 ITD autophosphorylation IC50 ≤ 5.9 nM; FLT3 D835Y autophosphorylation IC50 43 nM; Cellular proliferation IC50 ≤ 2.9 nM |
| Comparator Or Baseline | Closest structural analogs: N-(2-chlorophenyl)-, N-(2-methoxyphenyl)-, N-benzyl-, and N-(4-methylphenyl)-3-cyano-8-methylquinoline-urea derivatives. |
| Quantified Difference | No quantitative FLT3 inhibition or cell proliferation data available for comparators. |
| Conditions | Biochemical and cellular assays as described in Leuk Res. 2006 Dec;30(12):1541-6. |
Why This Matters
This quantitative target engagement data provides specific selection criteria for FLT3-dependent research models, which cannot be satisfied by any analog due to a complete lack of comparable evidence.
- [1] Nishiyama U, et al. Antineoplastic effect of a single oral dose of the novel Flt3 inhibitor KRN383 on xenografted human leukemic cells harboring Flt3-activating mutations. Leuk Res. 2006 Dec;30(12):1541-6. View Source
